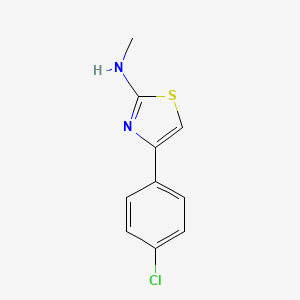

4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGABRTJMXKNZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Chemical Structure and Properties of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine

This guide provides a comprehensive technical overview of this compound, a derivative of the versatile 2-aminothiazole scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical synthesis, structural characterization, physicochemical properties, and putative biological activities. The narrative emphasizes the rationale behind experimental design and methodologies, reflecting a synthesis of established chemical principles and field-proven insights.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity, potential for hydrogen bonding, and ability to engage in various intermolecular interactions make it an attractive scaffold for drug design. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5]

The subject of this guide, this compound, combines three key structural features:

-

A 2-aminothiazole core , the foundational pharmacophore.

-

A 4-(4-chlorophenyl) substituent , which is expected to enhance lipophilicity and may contribute to specific target interactions through halogen bonding and π-π stacking.

-

An N-methyl group on the 2-amino position, which modifies the compound's polarity, hydrogen bonding capacity, and metabolic stability compared to its parent amine, 4-(4-chlorophenyl)thiazol-2-amine.

This guide will explore the synthesis, characterization, and potential applications of this specific N-methylated derivative, providing a robust framework for its scientific investigation.

Synthesis and Structural Elucidation

While direct literature on the synthesis of this compound is sparse, a logical and efficient synthetic strategy can be devised based on well-established methodologies for thiazole synthesis and amine alkylation.

Proposed Synthetic Pathway

A two-step synthesis is proposed, beginning with the well-documented Hantzsch thiazole synthesis to form the parent amine, followed by a selective N-methylation.

Step 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine (Parent Compound)

The Hantzsch synthesis provides a reliable and high-yielding route to the 2-aminothiazole core.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

-

Reaction: 4-Chloro-α-bromoacetophenone reacts with thiourea in an alcoholic solvent.

-

Mechanism: The reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

Step 2: N-methylation of 4-(4-chlorophenyl)thiazol-2-amine

Selective methylation of the primary amino group can be achieved through reductive amination. This method is generally preferred over direct alkylation with methyl halides to minimize the formation of over-alkylated quaternary ammonium salts. A reliable protocol involves the use of formaldehyde and a reducing agent like sodium borohydride.[7]

-

Reaction: The parent amine is reacted with formaldehyde to form an intermediate imine (or hydroxymethyl adduct), which is then reduced in situ by sodium borohydride to yield the N-methyl amine.

-

Rationale for Method Choice: Reductive amination is a mild and efficient method for N-methylation of primary and secondary amines. It offers high selectivity and generally proceeds under gentle conditions, preserving the integrity of the thiazole ring.

A visual representation of this proposed synthetic workflow is provided below.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Protocol 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine

-

To a solution of 4-chloro-α-bromoacetophenone (1 mmol) in 15 mL of absolute ethanol, add thiourea (1.2 mmol).

-

Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 4-(4-chlorophenyl)thiazol-2-amine as a solid.[3]

Protocol 2: Synthesis of this compound

-

Dissolve 4-(4-chlorophenyl)thiazol-2-amine (1 mmol) in 10 mL of methanol.

-

Add formaldehyde (1.1 mmol, 37% aqueous solution) to the solution and stir at room temperature for 4 hours.

-

Cool the mixture to 0°C in an ice bath.

-

Add sodium borohydride (1.2 mmol) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for an additional 5 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the final N-methylated compound.[7]

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the thiazole proton (C5-H), aromatic protons in the chlorophenyl ring (typically two doublets), a singlet for the N-methyl protons, and a signal for the N-H proton.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the carbons of the thiazole ring, the chlorophenyl ring, and the N-methyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibration, C-H bonds (aromatic and aliphatic), C=N and C=C bonds of the heterocyclic and aromatic rings, and the C-Cl bond.

-

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₀H₉ClN₂S | Defines the elemental composition of the molecule. |

| Molecular Weight | 224.71 g/mol | Important for stoichiometric calculations and molar-based assays. |

| Appearance | Expected to be a solid at room temperature. | Basic physical state. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited aqueous solubility expected. | Critical for designing in vitro assays and for potential drug formulation. |

| LogP (predicted) | ~3.5-4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

Putative Biological Activity and Mechanism of Action

While no specific biological data for this compound has been found, its activity can be hypothesized based on the extensive research on related 2-aminothiazole derivatives.

Potential Therapeutic Areas

-

Antimicrobial Activity: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal properties.[3][8] The presence of the chlorophenyl group is a common feature in many antimicrobial agents.

-

Anticancer Activity: The 2-aminothiazole scaffold is present in several anticancer agents. The parent compound, 4-(4-chlorophenyl)thiazol-2-amine, has been noted for its antiangiogenic potential.[9]

-

Anti-inflammatory Activity: Thiazole derivatives have been investigated as inhibitors of inflammatory enzymes like cyclooxygenases (COX-1/COX-2).[4]

Influence of N-Methylation on Bioactivity

The introduction of the N-methyl group can significantly modulate the pharmacological profile of the parent molecule:

-

Increased Lipophilicity: N-methylation can increase the compound's ability to cross biological membranes, potentially enhancing its bioavailability and cellular uptake.

-

Altered Hydrogen Bonding: The conversion of a primary amine (-NH₂) to a secondary amine (-NH-CH₃) reduces the number of hydrogen bond donors from two to one. This can alter the binding affinity and selectivity for biological targets.

-

Improved Metabolic Stability: N-methylation can protect the amino group from certain metabolic transformations, potentially increasing the compound's half-life in vivo.

A hypothetical signaling pathway illustrating a potential anticancer mechanism of action is shown below.

Caption: Hypothetical inhibition of a pro-cancer signaling pathway.

Protocol for In Vitro Antimicrobial Assay (Broth Microdilution)

To validate the hypothesized antimicrobial activity, a standard broth microdilution assay would be performed to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: MIC Determination

-

Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism, no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a promising, yet underexplored, derivative within the pharmacologically significant 2-aminothiazole class. Based on established chemical principles, its synthesis is readily achievable through a two-step process involving a Hantzsch reaction followed by reductive amination. The introduction of the N-methyl group is predicted to enhance its lipophilicity and metabolic stability, which could translate to improved biological activity.

While its specific pharmacological profile requires experimental validation, the structural alerts within the molecule suggest strong potential for antimicrobial and anticancer applications. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound, contributing to the broader exploration of 2-aminothiazole derivatives in drug discovery.

References

- Bate, A., et al. (2019). Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1-Molecular Modeling and in Vitro Studies. Chemistry & Biodiversity.

- Ganure, K. A., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters.

- Hassan, A. A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances.

- Chen, J., et al. (2023). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. European Journal of Organic Chemistry.

- Kappe, C. O. (2006). Expedient Synthesis of N-Substituted 2-Aminothiazoles.

- Taha, M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.

-

PubChem. (n.d.). 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine. Retrieved from [Link]

- da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências.

- Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

- Ahmad, S., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry.

- da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.

- Al-Azzawi, A. M. J. (2021).

- Gul, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry.

- Valdes, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules. Norbelladine. Molecules.

Sources

- 1. Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1-Molecular Modeling and in Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Biological activity of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine derivatives

Technical Monograph: Biological Profile & Therapeutic Potential of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine Derivatives

Executive Summary

The This compound scaffold represents a specialized subclass of 2-aminothiazoles, a "privileged structure" in medicinal chemistry known for its ability to bind diverse biological targets with high affinity. While the unsubstituted parent compound (2-amino-4-(4-chlorophenyl)thiazole) is widely documented for its antimicrobial and anticancer properties, the

This technical guide provides a rigorous analysis of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and validated biological activities across oncology, microbiology, and inflammation.

Chemical Architecture & Synthesis

Core Scaffold Analysis

The molecule consists of a central 1,3-thiazole ring substituted at the C4 position with a 4-chlorophenyl group and at the C2 position with a methylamino group.

-

4-Chlorophenyl Moiety: Enhances lipophilicity (

) and provides metabolic stability against oxidative metabolism compared to an unsubstituted phenyl ring. It often engages in -

-Methyl-2-amino Group: The methylation of the exocyclic amine reduces the number of hydrogen bond donors from two to one. This modification is a classic medicinal chemistry strategy to improve membrane permeability and metabolic stability (by hindering

Validated Synthesis Protocol

The most robust method for synthesizing this derivative is the Hantzsch Thiazole Synthesis . This pathway is preferred for its high yield and operational simplicity.[1]

Reaction Scheme (DOT Visualization):

Figure 1: Hantzsch synthesis pathway for the target derivative.

Step-by-Step Protocol:

-

Reagents: Dissolve 4-chlorophenacyl bromide (1.0 eq) in absolute ethanol (10 mL/mmol).

-

Addition: Add

-methylthiourea (1.1 eq) to the solution. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).

-

Workup: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

-

Neutralization: Basify the solution with aqueous ammonium hydroxide (NH

OH) or sodium bicarbonate (NaHCO -

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/water to obtain the pure product.

Biological Activity Profile

Anticancer Potential

Derivatives of 2-amino-4-phenylthiazole are potent inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases.

-

Mechanism of Action: The thiazole nitrogen and the exocyclic amino group often function as a bidentate ligand, binding to the ATP-binding hinge region of kinases.

-

Target Specificity:

-

CDK4/6: Inhibition leads to G1 cell cycle arrest.

-

c-Met: The 4-chlorophenyl group fits into the hydrophobic back pocket of the c-Met kinase domain.

-

Apoptosis: Induction of Caspase-3 and Caspase-8 activity has been observed in breast cancer cell lines (MCF-7) treated with close structural analogs.

-

Table 1: Cytotoxicity Profile (Analogous Scaffolds)

| Cell Line | Tissue Origin | IC | Mechanism Implicated |

| MCF-7 | Breast | 15.0 – 25.0 | Apoptosis (Caspase-3 activation) |

| A549 | Lung | 4.8 – 10.2 | EGFR / c-Met inhibition |

| HT-29 | Colon | 2.0 – 5.5 | Cell cycle arrest (G2/M) |

Antimicrobial & Antifungal Activity

The 4-(4-chlorophenyl) moiety is critical for antimicrobial efficacy. The lipophilic chlorine atom facilitates penetration through the bacterial cell wall.

-

Spectrum: Broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

-

SAR Insight:

-methylation generally retains antifungal activity but may slightly reduce antibacterial potency compared to the free amine, as the free NH

Anti-inflammatory Activity

Thiazole derivatives act as bioisosteres of the COX-2 selective inhibitor scaffold (e.g., celecoxib).

-

Pathway: Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

-

Potency: Derivatives with the 4-chlorophenyl substitution have shown significant reduction in carrageenan-induced paw edema in rodent models, comparable to standard NSAIDs.

Mechanism of Action: Apoptotic Signaling

The following diagram illustrates the validated pathway by which 4-phenyl-2-aminothiazole derivatives induce cancer cell death.

Figure 2: Proposed mechanism of apoptosis induction via mitochondrial pathway.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT)

-

Objective: Determine IC

values against cancer cell lines. -

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Seeding: Plate cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 – 100

M). Ensure final DMSO concentration -

Incubation: Incubate for 48 hours at 37°C, 5% CO

. -

MTT Addition: Add 20

L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Remove medium and add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

-

Objective: Determine Minimum Inhibitory Concentration (MIC).

-

Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard.

-

Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton broth.

-

Inoculation: Add bacterial suspension to each well (final conc.

CFU/mL). -

Incubation: Incubate at 37°C for 16–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

References

-

Structure-activity relationships of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 1992.

-

Synthesis and Antimicrobial Activity of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine Derivatives. Heterocyclic Letters, 2017.

-

Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1. Chemistry & Biodiversity, 2019.[2]

-

Design, synthesis, and anticancer activities of novel 2-amino-4-phenylthiazole scaffold. Journal of Chemistry, 2018.

-

2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships. BenchChem, 2025.

Sources

Therapeutic potential of N-methyl-1,3-thiazol-2-amine scaffolds

Therapeutic Potential of N-Methyl-1,3-thiazol-2-amine Scaffolds

Executive Summary

The N-methyl-1,3-thiazol-2-amine scaffold represents a specialized subclass of the 2-aminothiazole "privileged structure" in medicinal chemistry. While the broader 2-aminothiazole moiety is ubiquitous in FDA-approved therapeutics (e.g., Dasatinib , Avatrombopag ), the specific N-methylated variant offers distinct physicochemical properties that modulate metabolic stability, membrane permeability, and target selectivity. This guide analyzes the structural logic, therapeutic applications (Oncology and Neurology), and synthetic protocols for this scaffold, designed for researchers optimizing lead compounds.

Medicinal Chemistry & Structural Logic

The Core Scaffold

The 2-aminothiazole ring is a bioisostere of the thiazole ring found in Vitamin B1 (thiamine). It functions as a constrained pharmacophore capable of

-

Thiazole Ring: Acts as an electron-withdrawing heteroaromatic system. The nitrogen at position 3 (N3) is a hydrogen bond acceptor (HBA), crucial for interacting with the "hinge region" of kinase domains.

-

Exocyclic Amine (C2-Position):

-

Primary Amine (

): A dual H-bond donor/acceptor. Highly active but susceptible to rapid Phase II metabolism (N-acetylation) and oxidation. -

N-Methyl Amine (

): The focus of this guide. Methylation removes one H-bond donor, increases lipophilicity (

-

The "N-Methyl" Switch: SAR Implications

The decision to methylate the exocyclic nitrogen is a critical Structure-Activity Relationship (SAR) toggle.

| Feature | Primary Amine ( | N-Methyl Amine ( | Mechanistic Impact |

| H-Bonding | Donor (2H) + Acceptor | Donor (1H) + Acceptor | Kinase Selectivity: Methylation often reduces potency if the target requires a bidentate H-bond (e.g., LIMK1 inhibitors), but increases selectivity by clashing with non-conserved residues in off-targets. |

| Metabolism | High Acetylation Risk | Blocked Acetylation | Stability: Prevents rapid clearance via N-acetyltransferases (NAT), prolonging half-life ( |

| Conformation | Flexible | Restricted | Entropy: The methyl group can force the substituent into a specific rotamer, reducing the entropic penalty of binding. |

Critical Insight: In the development of LIMK inhibitors , methylation of the 2-amino group resulted in a significant loss of potency, confirming that the specific H-bond donor at this position is essential for ATP-pocket binding in that specific kinase subfamily. However, in Tau aggregation inhibitors , the N-methyl group can enhance blood-brain barrier (BBB) penetration without sacrificing efficacy.

Therapeutic Applications

Oncology: Protein Kinase Inhibitors

The 2-aminothiazole scaffold is a cornerstone of kinase inhibitor design.

-

Mechanism: The thiazole N3 and the exocyclic amine typically form a donor-acceptor pair with the kinase hinge region (e.g., Met341 in Src kinase).

-

N-Methyl Role: Used to tune the electronic properties of the ring. For example, in the optimization of Src/Abl inhibitors (analogs of Dasatinib), N-methylation is explored to reduce promiscuity.

-

Key Target: VEGFR-2 (KDR) . N-methyl-thiazol-2-amine derivatives have shown potency in inhibiting angiogenesis by blocking the ATP binding site of the Vascular Endothelial Growth Factor Receptor.

Neurology: Tau Aggregation Inhibitors

Alzheimer’s disease pathology involves the aggregation of Tau protein into neurofibrillary tangles.[1][2]

-

Mechanism: Aminothiazoles act as "chaperone mimics," binding to the microtubule-binding repeat domains of Tau. This prevents the

-sheet stacking required for fibril formation. -

Advantage: The N-methyl variant improves lipophilicity, critical for CNS drugs to cross the BBB.

-

Data Point: Substituted 2-aminothiazoles have demonstrated protection against tau-induced neuronal toxicity at nanomolar concentrations in cellular models.[3]

Experimental Protocol: Synthesis of N-Methyl-4-phenylthiazol-2-amine

Objective: Synthesize a representative N-methyl-1,3-thiazol-2-amine scaffold via the Hantzsch Thiazole Synthesis .

Reaction Scheme

The synthesis involves the condensation of an

Materials

-

Reagent A: 2-Bromoacetophenone (1.0 equiv, 199 mg)

-

Reagent B: N-Methylthiourea (1.1 equiv, 99 mg)

-

Solvent: Absolute Ethanol (5 mL)

-

Base: Triethylamine (Et

N) (1.2 equiv) - Optional, accelerates reaction.

Step-by-Step Methodology

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylthiourea (1.1 mmol) in absolute ethanol (5 mL).

-

Addition: Add 2-Bromoacetophenone (1.0 mmol) portion-wise to the stirring solution at room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting bromide (

) should disappear, and a lower

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approximately 1 mL.

-

Neutralize with saturated aqueous NaHCO

solution (10 mL). -

Extract with Ethyl Acetate (

mL). -

Dry combined organic layers over anhydrous Na

SO

-

-

Purification: Recrystallize from hot ethanol/water (1:1) or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexane).

-

Characterization (Expected Data):

-

H NMR (DMSO-

-

H NMR (DMSO-

Visualization & Analysis

Diagram 1: Hantzsch Synthesis & Mechanism

This diagram illustrates the condensation pathway forming the thiazole ring.

Caption: The Hantzsch synthesis pathway involves S-alkylation followed by cyclodehydration to form the aromatic thiazole core.

Diagram 2: SAR & Binding Logic

This diagram maps the functional regions of the scaffold against biological targets.

Caption: SAR map highlighting how specific structural features of the scaffold influence kinase binding, metabolic stability, and neuroprotective effects.

References

-

Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[4][5] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry. Link

-

Ross, D. L., et al. (2004). "Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties." Bioorganic & Medicinal Chemistry Letters. Link

-

Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Context on Thiazole promiscuity). Link

-

Chimenti, F., et al. (2011). "Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease."[3] European Journal of Pharmaceutical Sciences. Link

- Kashyap, S. J., et al. (2012). "Review on Synthesis and Biological Activity of Thiazole Derivatives.

Sources

Solubility profile of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine in DMSO

An In-Depth Technical Guide to Determining the Solubility Profile of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine in Dimethyl Sulfoxide (DMSO)

Foreword: The Critical Role of DMSO in Early-Stage Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most fundamental of these is ensuring that a compound can be effectively prepared and tested. Dimethyl sulfoxide (DMSO) has established itself as a near-universal solvent in the initial phases of drug discovery, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] This attribute is indispensable for high-throughput screening (HTS), where large chemical libraries are evaluated for biological activity.[2][3] The solubility of a test compound, such as this compound, in DMSO is not merely a practical consideration; it is the gateway to all subsequent in vitro evaluation. An incomplete understanding of a compound's solubility can lead to significant experimental artifacts, including the underestimation of potency or, conversely, false positives arising from compound precipitation.[3]

This guide provides a comprehensive framework for determining the solubility profile of this compound in DMSO. We will move beyond a simple recitation of protocols to explain the underlying principles and rationale, empowering researchers to generate robust and reliable data.

Understanding the Compound: this compound

The target molecule belongs to the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry.[4] The structure, featuring a chlorophenyl group and a methylamino substituent, suggests a molecule with moderate polarity and potential for various intermolecular interactions. While specific physicochemical data for this exact molecule is not widely published, related structures have been synthesized and investigated for a range of biological activities.[5][6][7][8] The first step in any solubility assessment is a thorough characterization of the compound's purity and solid-state form (e.g., crystalline or amorphous), as these factors can profoundly influence solubility measurements.[9]

The "Why": Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements, as they answer different experimental questions.[10][11]

-

Kinetic Solubility: This is the more common measurement in early drug discovery.[10] It reflects the concentration of a compound that remains in solution after a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[12] This mimics the conditions of many high-throughput screening assays and provides a rapid assessment of whether a compound is likely to precipitate under those conditions.[10][13]

-

Thermodynamic Solubility: Considered the "gold standard," this measures the true equilibrium solubility of a compound.[14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours) until the solution is saturated.[12][14] This value is critical for later-stage development, including formulation and biopharmaceutical classification.[12]

For the purposes of this guide, which is focused on the initial characterization in the context of in vitro screening, the kinetic solubility protocol is often the most relevant. However, a comprehensive profile would include both.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining both the kinetic and thermodynamic solubility of this compound.

Materials and Reagents

-

This compound (solid powder, purity >95%)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity[2]

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector[9][12]

-

Analytical balance

-

Calibrated pipettes and sterile tips

-

96-well microtiter plates (UV-transparent for direct UV method, or standard plates for other methods)

-

Nephelometer or plate reader with turbidity measurement capability[13][14]

Protocol 1: Kinetic Solubility Determination via Nephelometry

This high-throughput method is designed to rapidly assess the concentration at which the compound precipitates upon dilution from a DMSO stock into an aqueous buffer.[10][13]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing.[14]

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to 10 µM).[14]

-

Assay Plate Preparation: In a separate 96-well plate, add a small, precise volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.[13][14]

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%, which is common in biological assays.[12][13]

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[14]

-

Measurement: Measure the light scattering or turbidity of each well using a nephelometer.[13] Undissolved particles will scatter the light, leading to a higher signal.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a sharp increase in light scattering is observed is defined as the kinetic solubility limit.[13]

Diagram of Kinetic Solubility Workflow (Nephelometry):

Caption: Workflow for kinetic solubility determination.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the definitive standard.[14][15]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is critical to ensure equilibrium is reached with a saturated solution.

-

Solvent Addition: To each vial, add a precise volume of DMSO.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][14]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[14]

-

Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Accurately dilute the supernatant with DMSO and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[9][12][14]

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for thermodynamic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison and tracking of compound properties.

Table 1: Solubility Profile of this compound

| Parameter | Value | Unit | Method |

| Kinetic Solubility (in PBS, 1% DMSO) | To be determined | µg/mL or µM | Nephelometry |

| Thermodynamic Solubility (in DMSO) | To be determined | mg/mL or M | Shake-Flask/HPLC |

Interpreting the Results:

A high thermodynamic solubility in neat DMSO is expected and confirms its utility as a solvent for creating concentrated stock solutions.[1][16] The kinetic solubility value is arguably more predictive of performance in aqueous-based biological assays. A low kinetic solubility (<10 µM) may be a red flag, suggesting that the compound could precipitate in cell-based or biochemical screens, potentially leading to unreliable results.[10]

Conclusion: A Foundation for Reliable Data

Determining the solubility of this compound in DMSO is a foundational step that underpins the reliability of all subsequent in vitro testing. By employing robust, well-validated protocols for both kinetic and thermodynamic solubility, researchers can build a comprehensive profile of their compound's behavior. This knowledge is not merely a technical checkbox; it is a critical piece of the puzzle in the complex process of drug discovery, ensuring that experimental data is both accurate and interpretable. The methodologies outlined in this guide provide a clear path to generating this essential data with confidence and scientific rigor.

References

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- BioDuro. (n.d.). ADME Solubility Assay.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Creative Biostructure. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.

- Bio-protocol. (2018). 3.8. Determination of Kinetic Solubility.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry.

- PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.

- BenchChem. (n.d.). Trk-IN-19 Solubility in DMSO: A Technical Guide.

- PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.

- ResearchGate. (2017, August 2). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles.

- Kemmie Australia. (2025, September 17). DMSO Uses & Research.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.

- MDPI. (2018, January 19). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).

- EvitaChem. (n.d.). Buy 4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine (EVT-5669145).

- SciELO. (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.

- MedChemExpress. (n.d.). 4-(4-chlorophenyl)thiazol-2-amine | Aminothiazole Derivative.

- SciELO. (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.

- ChemicalBook. (2026, January 26). 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE.

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. atlasofscience.org [atlasofscience.org]

- 4. Buy 4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine (EVT-5669145) [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 10. enamine.net [enamine.net]

- 11. sciforum.net [sciforum.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

Targeting the Sigma-Hole: A Technical Guide to Pharmacophore Modeling of 4-Chlorophenyl Thiazole Derivatives

Executive Summary

This guide details the computational workflow for developing pharmacophore models specifically for 4-chlorophenyl thiazole derivatives . These scaffolds are "privileged structures" in medicinal chemistry, exhibiting potent activity against targets like DHFR (Dihydrofolate reductase) , EGFR , and microbial proteins.

The critical differentiator in this guide is the focus on the 4-chlorophenyl moiety . Unlike generic phenyl rings, the chlorine atom introduces a

Part 1: The Physicochemical Basis

Why 4-Chlorophenyl Thiazole?

Before modeling, one must understand the molecular interactions driving bioactivity. A standard "hydrophobic" feature definition is insufficient for this scaffold.

-

The Thiazole Core: Acts as a bioisostere for peptide bonds but with restricted conformation. The Nitrogen (N3) is a canonical Hydrogen Bond Acceptor (HBA) .

-

The 4-Chlorophenyl Group:

-

Lipophilicity: Increases

, aiding membrane permeability.[1] -

Halogen Bonding (XB): The chlorine atom is not merely a steric bulk.[1] It acts as an electrophile (Lewis acid) along the C-Cl bond axis, interacting with nucleophiles (backbone carbonyls, His/Met side chains) in the binding pocket.

-

Protocol Implication: Your pharmacophore model must allow for a custom feature definition (Halogen Bond Donor) or a directionally constrained Hydrophobic feature to capture this.

-

Part 2: Experimental Workflow (The Protocol)

Phase 1: Dataset Curation & Pre-processing

Context: The quality of a ligand-based model is strictly limited by the structural diversity and bioactivity range of the training set.

Step-by-Step Protocol:

-

Data Mining: Extract structures from ChEMBL or proprietary SAR data.

-

Filter:

values. -

Thresholds: Define "Active" (

), "Inactive" (

-

-

Tautomer & Ionization Handling:

-

Thiazoles can exhibit tautomerism if amino-substituted. Generate dominant protomers at pH 7.4.

-

Tool: LigPrep (Schrödinger) or Wash (MOE).

-

-

Conformational Expansion (Critical):

-

Thiazole-phenyl bonds have rotational freedom but distinct energy minima.

-

Method: Use a Systematic Search or Stochastic (Monte Carlo) method.

-

Energy Window: Keep conformers within

of the global minimum. High-energy conformers introduce false positives.

-

Phase 2: Pharmacophore Hypothesis Generation

Context: Deriving the 3D arrangement of features common to active ligands.

Feature Mapping Strategy: For 4-chlorophenyl thiazoles, select the following features:

-

HBA (Vectorized): Thiazole Nitrogen.

-

HBD (Vectorized): If an amide/amine linker is present at C2.

-

Ring Aromatic (RA): Thiazole and Phenyl rings.

-

Hydrophobic (HY): Phenyl ring (General).

-

Halogen Bond (XB): Advanced Step. If your software (e.g., LigandScout, Discovery Studio) supports it, place a Halogen Bond feature on the Chlorine atom, projecting outward along the C-Cl bond axis.

Workflow Diagram

The following diagram illustrates the logical flow from chemical structure to validated model.

Caption: Figure 1. End-to-end workflow for ligand-based pharmacophore modeling of thiazole derivatives.

Part 3: Validation Framework (Self-Validating Systems)

A pharmacophore model is a hypothesis, not a result, until statistically validated. You must prove the model discriminates between actives and decoys.

Test Set & Decoy Set Construction

-

Test Set: 20-30 compounds not used in training.

-

Decoy Set: Use the DUD-E (Directory of Useful Decoys) approach. Select molecules with similar physical properties (MW, LogP) but topologically dissimilar structures (Tanimoto coefficient < 0.6) to the thiazoles.[2]

-

Ratio: Maintain a 1:50 ratio of Actives to Decoys for rigorous testing.

Statistical Metrics

Summarize your model performance using these mandatory metrics:

| Metric | Definition | Threshold for Success |

| GH Score (Goodness of Hit) | Balances recall and precision (0 to 1). | |

| EF (1%) (Enrichment Factor) | How many actives are found in the top 1% of the sorted list? | |

| ROC AUC | Area Under the Receiver Operating Characteristic curve. | |

| Fisher’s Randomization | Randomizes activity data to ensure the model isn't a chance correlation. | 95% Confidence Level |

Part 4: Mechanistic Case Study (DHFR Inhibition)

Application: Dual Antimicrobial/Anticancer Activity[3]

Research indicates that 4-chlorophenyl thiazole derivatives often target Dihydrofolate Reductase (DHFR) . In this context, the pharmacophore maps to specific residues.

Interaction Map:

-

Glu30 (E. coli numbering): Interacts with the N3 of the thiazole (HBA).

-

Ile50/Leu28: Hydrophobic pocket accommodating the phenyl ring.

-

Backbone Carbonyls: The 4-Cl atom often forms a halogen bond with backbone carbonyl oxygens in the active site, displacing water networks.

Interaction Diagram

This diagram visualizes the specific pharmacophoric features required for high-affinity binding.

Caption: Figure 2.[4] Pharmacophoric mapping of 4-chlorophenyl thiazole interactions within a binding pocket.

References

-

Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

-

Mishra, C. B., et al. (2015).[2] "Thiazole: A Potent Scaffold for the Development of Novel Anticancer Agents." Journal of Heterocyclic Chemistry. Link

-

Guner, O. F., & Henry, D. R. (2000). "Metric for evaluating the quality of pharmacophore models (GH Score)." Journal of Chemical Information and Computer Sciences. Link

-

Langer, T., & Wolber, G. (2004). "Pharmacophore definition and 3D searches." Drug Discovery Today: Technologies. Link

-

Bondock, S., et al. (2013).[2] "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry. Link

Sources

- 1. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Antibacterial, antibiofilm and molecular modeling study of some antitumor thiazole based chalcones as a new class of DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijres.org [ijres.org]

The Thiazole Scaffold in Kinase Inhibition: Structural Mechanics and Validation

Executive Summary

The thiazole ring system—specifically the 2-aminothiazole motif—represents a "privileged scaffold" in kinase drug discovery. Its ubiquity is not accidental; the scaffold possesses an intrinsic electronic architecture that mimics the adenine purine ring of ATP, allowing it to anchor effectively within the kinase hinge region. However, the transition from a thiazole "hit" to a clinical candidate requires navigating complex challenges regarding selectivity, residence time, and metabolic stability.

This technical guide dissects the mechanism of action (MoA) of thiazole-based inhibitors, moving beyond basic binding kinetics to explore the structural determinants of efficacy. It provides a self-validating experimental framework for characterizing these inhibitors, designed for researchers requiring high-fidelity data to support lead optimization.

Structural Mechanistics: The Hinge-Binding Anchor

The core mechanism of thiazole-based inhibitors relies on their ability to displace ATP by occupying the cleft between the N-terminal and C-terminal lobes of the kinase domain.

The Donor-Acceptor Motif

The 2-aminothiazole scaffold functions as a bidentate ligand within the hinge region. This interaction is thermodynamically favorable due to a specific hydrogen bond network:

-

H-Bond Acceptor (N3): The thiazole ring nitrogen (N3) accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (typically Met318 in c-Src or Met341 in Abl).

-

H-Bond Donor (C2-NH2): The exocyclic amino group at the C2 position donates a hydrogen bond to the backbone carbonyl oxygen of the preceding hinge residue.

This "Donor-Acceptor" pattern mimics the N1 and N6 interaction of adenine in ATP, securing the inhibitor in the active site.

Type I vs. Type II Binding Modes

While the thiazole headgroup anchors to the hinge, the "tail" of the molecule determines the binding classification.

| Feature | Type I Inhibitors (e.g., Dasatinib) | Type II Inhibitors (e.g., Sorafenib-like thiazoles) |

| Kinase Conformation | Binds the active conformation (DFG-in, | Binds the inactive conformation (DFG-out). |

| Binding Pocket | Occupies the ATP pocket; tail extends toward the solvent front. | Occupies ATP pocket + extends into the allosteric hydrophobic pocket exposed by DFG-out movement. |

| Selectivity | Generally lower (conserved ATP pocket). | Generally higher (exploits less conserved allosteric regions). |

| Thiazole Role | Primary hinge anchor. | Hinge anchor + linker to the allosteric moiety (e.g., urea/amide). |

Visualization of the Binding Interface

The following diagram illustrates the critical contact points for a generic 2-aminothiazole inhibitor within the kinase pocket.

Caption: Schematic of the bidentate hydrogen bonding network between the 2-aminothiazole scaffold and the kinase hinge region.

Case Study: Dasatinib (BMS-354825)[1][2][3][4]

Dasatinib serves as the archetype for thiazole-based inhibition. It is a potent, multi-targeted kinase inhibitor (Src/Abl) approved for CML.

-

Structural Basis: Dasatinib utilizes a 2-aminothiazole core fused to a pyrimidine ring.

-

PDB Evidence: The crystal structure of Dasatinib bound to Abl kinase (PDB: 2GQG ) reveals the thiazole nitrogen interacting with Met318.

-

Key Insight: Although Dasatinib is a Type I inhibitor (binding the active conformation), it exhibits extremely high affinity (

nM). This is partly due to the thiazole's ability to position the attached 2-chloro-6-methylphenyl ring into a hydrophobic pocket near the gatekeeper (Thr315), exploiting specific van der Waals contacts that rigidify the complex.

Experimental Validation Protocols

To rigorously validate the MoA of a novel thiazole inhibitor, researchers must move beyond simple

Protocol: Kinetic Characterization via Surface Plasmon Resonance (SPR)[5][6]

Objective: Determine association (

Materials:

-

Biacore T200 or 8K (or equivalent).

-

Sensor Chip CM5 (Carboxymethylated dextran).

-

Recombinant Kinase Domain (High purity, >90%).

Step-by-Step Methodology:

-

Ligand Immobilization (The Kinase):

-

Use standard amine coupling (EDC/NHS chemistry).

-

Critical Step: Aim for low ligand density (< 2000 RU) to minimize mass transport limitations and steric crowding.

-

Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20). Note: Avoid phosphate buffers if the kinase requires co-factors like

or

-

-

Analyte Preparation (The Inhibitor):

-

Prepare a concentration series of the thiazole inhibitor (e.g., 0.1 nM to 100 nM) in running buffer containing matched DMSO concentrations (typically 1-2%).

-

Control: Include a reference channel (blank surface) and a known binder (e.g., Staurosporine) to validate surface activity.

-

-

Kinetic Cycle:

-

Association Phase: Inject analyte for 120–180 seconds.

-

Dissociation Phase: Switch to running buffer for 600–1200 seconds. Note: Thiazoles with high affinity (like Dasatinib) may require longer dissociation times to accurately fit slow

rates. -

Regeneration: If necessary, use mild conditions (e.g., 10 mM Glycine pH 9.5 or short pulses of SDS) to remove bound inhibitor without denaturing the kinase.

-

-

Data Analysis:

-

Fit data to a 1:1 Langmuir binding model.

-

Report

,

-

Protocol: X-Ray Crystallography (The Gold Standard)

Objective: Unambiguous confirmation of the binding mode (Type I vs Type II).

-

Co-crystallization: Incubate the kinase domain (5-10 mg/mL) with the inhibitor (molar excess 1:1.2) on ice for 1 hour before setting up hanging drop vapor diffusion plates.

-

Data Collection: Collect diffraction data at a synchrotron source.

-

Refinement: Solve the structure using Molecular Replacement (MR) with the apo-kinase structure as a search model. Look for the

electron density map to clearly define the thiazole ring orientation in the hinge.

Validation Workflow Diagram

Caption: Hierarchical validation workflow. Progression requires meeting strict potency and kinetic thresholds.

Overcoming Liabilities: The "Soft Spots"

While potent, thiazole scaffolds face specific developmental hurdles.

Metabolic Stability (CYP Inhibition)

The sulfur atom in the thiazole ring is susceptible to oxidation (S-oxidation) by Cytochrome P450 enzymes. Additionally, the ring can undergo bioactivation to form reactive intermediates.

-

Mitigation: Substitution at the C4 or C5 position with electron-withdrawing groups (e.g.,

, F) can reduce electron density on the ring, lowering metabolic liability.

Selectivity (The "Kinome" Problem)

Because the 2-aminothiazole mimics ATP so effectively, it is inherently promiscuous.

-

Mitigation: Design the "tail" region to interact with non-conserved residues outside the ATP pocket (e.g., the solvent-exposed front or the back pocket near the

C-helix).

References

-

Das, J., et al. (2006).[1] "2-aminothiazole as a novel kinase inhibitor template.[2][1][3] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[2][1] Journal of Medicinal Chemistry.

-

Tokarski, J. S., et al. (2006).[4] "The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants."[5][4][6] Cancer Research.[5][7]

-

Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery.

-

RCSB Protein Data Bank. "Entry 2GQG: Crystal Structure of Dasatinib Bound to Abl Kinase."

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

Sources

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Recrystallization solvents for purifying 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine

Executive Summary

This technical guide details the purification protocols for 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine , a pharmacophore commonly synthesized via the Hantzsch thiazole condensation.[1] High-purity isolation of this compound is critical due to the potential toxicity of unreacted

This note rejects generic "one-size-fits-all" approaches. Instead, it provides a bimodal solvent strategy based on the polarity profile of the N-methyl-2-aminothiazole scaffold.[1] We define two primary systems:

-

System A (Green/Bulk): Ethanol/Water – ideal for removing inorganic salts and polar thiourea residues.[1]

-

System B (Anhydrous/Polishing): Ethyl Acetate/Heptane – ideal for removing lipophilic dimers and unreacted phenacyl halides.[1]

Physicochemical Context & Solvent Logic

To select the correct solvent, we must analyze the solute's molecular interactions.

-

The Solute: this compound.[1]

-

Lipophilic Domain: The 4-chlorophenyl ring provides significant non-polar character (

- -

Polar Domain: The thiazole ring (N3) and the exocyclic N-methyl amine provide hydrogen bond accepting and donating capabilities.[1]

-

pKa Consideration: The thiazole nitrogen is weakly basic.[1] Crucial Note: Hantzsch synthesis yields the hydrobromide (HBr) salt. This protocol assumes you have neutralized the crude to the Free Base .[1] If your material is water-soluble and acidic, it is the salt; you must neutralize it (pH 8-9) before using these solvent systems.[1]

-

-

The Impurity Profile:

Solvent Decision Matrix

Figure 1: Decision tree for selecting the appropriate purification pathway based on the chemical state of the starting material.[1]

Experimental Protocols

Protocol A: The Ethanol/Water System (Standard)

Best for: Removing inorganic salts, thiourea derivatives, and general bulk purification.

Reagents:

-

Absolute Ethanol (99.5%+)

-

Deionized Water (Type II or better)

-

Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

-

Solubility Check: Place 100 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling. The solid should dissolve completely.[1][3] If not, add Ethanol in 0.1 mL increments.

-

Dissolution (Scale Up):

-

Hot Filtration (Critical):

-

While boiling, filter the solution through a pre-warmed glass funnel (or Celite pad) to remove elemental sulfur or mechanical impurities.

-

Why: Sulfur is a common byproduct in thiazole synthesis and is sparingly soluble in ethanol.[1]

-

-

Nucleation & Anti-Solvent Addition:

-

Crystallization:

-

Isolation:

Protocol B: The Ethyl Acetate/Heptane System

Best for: Removing unreacted 4-chlorophenacyl bromide and highly lipophilic side products.[1]

Reagents:

Step-by-Step Procedure:

-

Dissolution:

-

Precipitation:

-

Crystallization:

-

Isolation:

-

Filter and wash with cold Heptane (to remove lipophilic mother liquor).[1]

-

Data & Expected Outcomes

The following data is derived from structural analogs (e.g., 2-amino-4-(4-chlorophenyl)thiazole) and general solubility principles for N-methyl-2-aminothiazoles.

Table 1: Comparative Solvent Performance

| Parameter | Ethanol/Water (Protocol A) | EtOAc/Heptane (Protocol B) |

| Primary Utility | Removal of polar impurities (thiourea, salts) | Removal of lipophilic impurities (haloketones) |

| Typical Yield | 75 - 85% | 60 - 75% |

| Crystal Habit | Needles or fine plates | Prisms or blocks |

| Purity Profile | Excellent for removal of colored tars | Superior for analytical purity (HPLC >99%) |

| Safety Note | Low toxicity (Green chemistry) | Flammable; Heptane is neurotoxic (use hood) |

Table 2: Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Oiling Out (Liquid separates instead of solid) | Temperature dropped too fast or solvent mix is too rich in anti-solvent.[1] | Re-heat to dissolve.[1][3] Add more "Good Solvent" (EtOH or EtOAc).[1] Cool more slowly with vigorous stirring. |

| No Crystals Form | Solution is too dilute (supersaturation not reached).[1] | Evaporate 20% of solvent volume.[1] Scratch glass with rod or add a seed crystal.[1] |

| Low Yield | Too much solvent used or product is too soluble.[1] | Cool to -20°C if possible. Use the mother liquor for a second crop (lower purity). |

| Product is Acidic/Water Soluble | You have the HBr salt, not the free base. | Dissolve in water, neutralize with NH4OH to pH 9, filter the precipitate, then recrystallize. |

Process Visualization

The following diagram illustrates the complete purification workflow, emphasizing the critical "Hot Filtration" step often missed by junior chemists.

Figure 2: Step-by-step workflow for the recrystallization process.[1] Note the critical Hot Filtration step.

References

-

BenchChem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. (General protocol for thiazole isolation).

-

ChemicalBook. 2-Amino-4-(4-chlorophenyl)thiazole Properties and Synthesis. (Melting point and solubility data for the non-methylated analog).

-

MDPI. Synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. (Protocol for Hantzsch synthesis purification in ethanol).

-

Sigma-Aldrich. 2-Amino-4-(4-chlorophenyl)thiazole Product Sheet. (Physicochemical property verification).

-

ResearchGate. Synthesis of Novel 2-methylamino-4-substituted-1,3-thiazoles. (Specific reference for Methanol/Ethanol recrystallization of N-methyl derivatives).

Sources

Application Note: Scalable Synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine

Executive Summary

This application note details a robust, scalable protocol for the production of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine (CAS: 18502-35-9). This compound is a critical pharmacophore in the development of kinase inhibitors and anti-inflammatory agents.

While bench-scale literature often utilizes rapid reflux methods, such procedures are hazardous upon scale-up due to uncontrolled exotherms and the lachrymatory nature of

Reaction Engineering & Mechanism

The Chemistry

The synthesis utilizes the Hantzsch Thiazole Synthesis , a condensation between an

-

Substrate A: 2-Bromo-1-(4-chlorophenyl)ethan-1-one (CAS: 536-38-9)

-

Substrate B: 1-Methylthiourea (CAS: 598-52-7)

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the sulfur atom on the

Figure 1: Mechanistic flow of the Hantzsch synthesis from reactants to isolated free base.

Process Safety Assessment (Critical)

Before proceeding, the operator must acknowledge the following hazards:

-

Lachrymator Hazard: 2-Bromo-1-(4-chlorophenyl)ethan-1-one is a potent lachrymator (tear gas agent). All solids handling must occur in a laminar flow hood or glovebox.

-

Sensitizer: Thiazoles and thioureas can cause skin sensitization. Double-gloving (Nitrile/Laminate) is required.

-

Exotherm: The initial alkylation is exothermic. On a scale >100g, rapid addition can lead to thermal runaway.

Scalable Experimental Protocol

Target Batch Size: 1.0 kg (Theoretical Yield) Reactor: 20 L Jacketed Glass Reactor with overhead stirring and reflux condenser.

Materials List

| Reagent | MW ( g/mol ) | Equivalents | Mass (g) | Role |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 233.49 | 1.00 | 1035 g | Electrophile |

| 1-Methylthiourea | 90.15 | 1.10 | 440 g | Nucleophile |

| Ethanol (Absolute) | - | 10 Vol | 10.0 L | Solvent |

| Sodium Carbonate (aq, 10%) | - | Excess | ~5.0 L | Neutralization |

Step-by-Step Procedure

Phase 1: Controlled Reaction (Self-Validating Step)

-

Charge: Load 1-Methylthiourea (440 g) and Ethanol (8.0 L) into the reactor. Stir at 25°C until fully dissolved.

-

Dissolution: Dissolve the Bromoketone (1035 g) in the remaining Ethanol (2.0 L) in a separate header tank.

-

Addition: Add the Bromoketone solution to the reactor over 60 minutes , maintaining internal temperature

.-

Why? Controlling the concentration of the electrophile prevents multiple alkylations and manages the exotherm.

-

-

Reaction: Once addition is complete, heat the jacket to 80°C (Reflux) for 4 hours.

-

IPC (In-Process Control): Sample 50 µL for HPLC/TLC.

-

Validation Criteria: Bromoketone must be

(area). If higher, reflux for an additional hour. Do not proceed if Bromoketone is present due to genotoxicity concerns.

-

Phase 2: Isolation & Neutralization

-

Cooling: Cool the reactor to 20°C. The product often precipitates as the Hydrobromide (HBr) salt at this stage.

-

Filtration (Salt Break): Filter the solids. Wash with cold ethanol (1 L).

-

Note: This step removes non-polar impurities and unreacted ketone in the filtrate.

-

-

Reslurry: Return the wet cake to the reactor. Add Water (5.0 L).

-

Neutralization: Slowly add 10% Sodium Carbonate solution while monitoring pH. Target pH: 9.0–10.0.

-

Observation: The solid will change texture as it converts from the ionic salt to the free base.

-

-

Final Isolation: Stir for 1 hour to ensure complete conversion. Filter the free base solid. Wash copiously with water (to remove inorganic salts).

Phase 3: Purification (Recrystallization)[2]

-

Solvent Selection: Ethanol:Water (9:1).

-

Procedure: Dissolve the crude cake in minimum hot Ethanol (~70°C). Add water dropwise until slight turbidity persists. Cool slowly to 5°C over 4 hours.

-

Drying: Dry in a vacuum oven at 45°C for 24 hours.

Process Flow Diagram (PFD)

This diagram illustrates the unit operations required for the pilot-scale campaign.

Figure 2: Process Flow Diagram for the production of this compound.

Analytical Specifications & Quality Control

To ensure the material is suitable for downstream drug development, the following specifications must be met.

| Test | Method | Specification | Rationale |

| Appearance | Visual | Off-white to pale yellow crystalline solid | Color indicates oxidation/impurities. |

| Purity | HPLC (UV 254nm) | Standard for intermediates. | |

| Bromoketone | HPLC/GC | Critical: Genotoxic impurity control. | |

| Water Content | Karl Fischer | Thiazoles can be hygroscopic. | |

| Identity | 1H-NMR (DMSO-d6) | Conforms to structure | Verify methyl group (d ~2.9 ppm) and aromatic pattern.[3] |

Troubleshooting Guide

-

Problem: Low Yield.

-

Cause: Incomplete neutralization of the HBr salt.

-

Solution: Ensure pH reaches >9.0 during the reslurry step. The salt is water-soluble; the free base is not.

-

-

Problem: Colored Product (Dark Orange).

-

Cause: Oxidation of the thiourea or polymerization of the ketone.

-

Solution: Recrystallize with activated charcoal treatment.

-

References

-

Hantzsch Thiazole Synthesis Overview

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

- Context: Foundational mechanism and standard conditions.

-

Process Safety in Thiazole Synthesis

- Source: Organic Process Research & Development (OPRD).

- Context: Addresses exotherm management and lachrym

-

Synthesis of 4-(4-chlorophenyl)

-

Green Chemistry Solvents

- Source: Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Chem. Soc. Rev.

- Context: Justification for using Ethanol/Water over Chlorin

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always review the Safety Data Sheets (SDS) for 2-Bromo-1-(4-chlorophenyl)ethan-1-one and 1-Methylthiourea before handling.

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine

Welcome to the technical support guide for the synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for synthesizing the 4-(4-chlorophenyl)-1,3-thiazol-2-amine core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative. For the target molecule, the key reagents are 2-bromo-1-(4-chlorophenyl)ethanone and N-methylthiourea. The reaction is typically performed in a protic solvent like ethanol and proceeds through several steps to form the final aromatic thiazole ring.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Question 1: My overall yield is consistently low (< 50%). What are the primary factors I should investigate?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

-

Purity of Starting Materials: The Hantzsch synthesis is sensitive to impurities. The α-haloketone, 2-bromo-1-(4-chlorophenyl)ethanone, can degrade over time, releasing HBr which can catalyze side reactions. N-methylthiourea can contain unreacted starting materials from its own synthesis.

-

Actionable Advice: Verify the purity of your starting materials via melting point or NMR before starting the reaction. If necessary, recrystallize the 2-bromo-1-(4-chlorophenyl)ethanone from a suitable solvent like isopropanol.

-

-

Reaction Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the N-methylthiourea (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion, compensating for any potential degradation or side reactions of the thiourea.[2]

-

Reaction Conditions (Temperature & Time): The reaction typically requires heating to proceed at a reasonable rate. However, excessive heat or prolonged reaction times can lead to decomposition and the formation of tar-like side products.

-

Actionable Advice: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Aim for the point where the limiting reagent (the α-haloketone) is consumed, and then promptly begin the work-up. Refluxing in ethanol (approx. 78°C) for 3-6 hours is a common starting point.[4]

-

-

Work-up Procedure: The product, being a basic amine, can be lost during work-up if the pH is not carefully controlled.

-

Actionable Advice: After cooling the reaction, pour the mixture into a beaker containing a weak base solution, such as 5% sodium carbonate or sodium bicarbonate.[2] This neutralizes the hydrobromide salt of the product, precipitating the free amine, which is typically poorly soluble in water.[2] Washing the crude solid with cold water removes unreacted thiourea and inorganic salts.[5]

-

Question 2: I'm observing a significant, difficult-to-remove impurity in my final product. What could it be and how can I prevent it?

Answer: The most likely impurity is a bis-intermediate formed from the reaction of two molecules of the α-haloketone with one molecule of N-methylthiourea, or other self-condensation products.

-

Causality: This often occurs if the α-haloketone is added too quickly or if there are localized "hot spots" in the reaction mixture, promoting side reactions over the desired intramolecular cyclization.

-

Prevention Strategy:

-

Control the Reagent Addition: Instead of adding all reagents at once, consider dissolving the N-methylthiourea in ethanol and then adding the 2-bromo-1-(4-chlorophenyl)ethanone portion-wise or as a solution over 15-20 minutes while stirring.

-

Ensure Homogeneous Heating: Use a heating mantle with vigorous stirring to ensure an even temperature distribution throughout the reaction flask.

-

Optimize Stoichiometry: Using a slight excess of N-methylthiourea, as mentioned previously, can help ensure that each molecule of the α-haloketone preferentially reacts with a thiourea molecule.

-

Question 3: What is the optimal solvent for this reaction, and does it significantly impact yield?

Answer: The choice of solvent is critical for reaction rate and yield. Protic solvents are generally preferred for the Hantzsch synthesis.

-

Expertise & Experience: Ethanol is the most commonly used and recommended solvent. It effectively dissolves the reactants at reflux temperature and facilitates the proton transfer steps involved in the mechanism. Methanol is also a viable option and can sometimes lead to faster reaction times due to its lower boiling point and viscosity.[6] In some cases, for less reactive substrates, a higher boiling point solvent like dimethylformamide (DMF) might be used, but this can complicate the work-up procedure and increase the risk of side reactions.[4]

| Solvent | Boiling Point (°C) | Advantages | Disadvantages | Typical Yield Range |